molecular formula C21H19NO4 B14079875 1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14079875
M. Wt: 349.4 g/mol
InChI Key: NBJMSDDEVAWSFN-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole fused ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method involves the reaction of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine under mild conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.

    Biology: It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer and neuroprotective agents.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Known for its diverse biological activities.

    3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Another chromeno-pyrrole derivative with similar structural features.

    2-Alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Exhibits similar reactivity and biological properties.

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of both chromeno and pyrrole rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-7-methyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H19NO4/c1-3-9-22-18(13-5-4-6-14(23)11-13)17-19(24)15-10-12(2)7-8-16(15)26-20(17)21(22)25/h4-8,10-11,18,23H,3,9H2,1-2H3

InChI Key

NBJMSDDEVAWSFN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=CC=C4)O

Origin of Product

United States

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